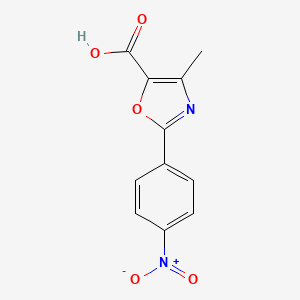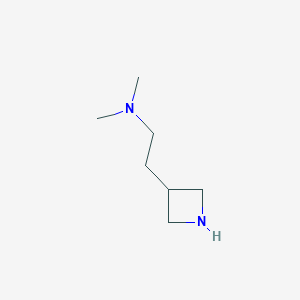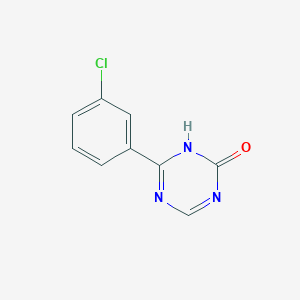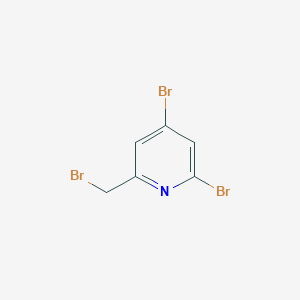
2,4-Dibromo-6-(bromomethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-(bromomethyl)pyridine: is a brominated pyridine derivative with the molecular formula C6H3Br3N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a highly brominated aromatic compound. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dibromo-6-(bromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,6-dibromopyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to pyridine derivatives under specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions:
2,4-Dibromo-6-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido-pyridines, thiol-pyridines, or alkoxy-pyridines are formed.
Oxidation Products: Pyridine N-oxides are the major products.
Reduction Products: Less brominated pyridine derivatives are obtained.
科学的研究の応用
2,4-Dibromo-6-(bromomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in the development of anti-cancer and anti-microbial agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 2,4-Dibromo-6-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound can also act as a precursor for the synthesis of more complex molecules, which can interact with specific molecular targets and pathways in biological systems.
類似化合物との比較
- 2,6-Dibromo-4-(bromomethyl)pyridine
- 2,6-Dibromopyridine
- 2,4,6-Tribromopyridine
Comparison:
2,4-Dibromo-6-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This unique arrangement allows for distinct reactivity and selectivity in chemical reactions compared to other brominated pyridine derivatives. For example, 2,6-Dibromopyridine lacks the bromomethyl group, which significantly alters its chemical behavior and applications.
特性
分子式 |
C6H4Br3N |
|---|---|
分子量 |
329.81 g/mol |
IUPAC名 |
2,4-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
InChIキー |
NVDMFCAXDJQEMX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


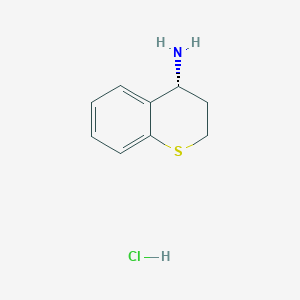

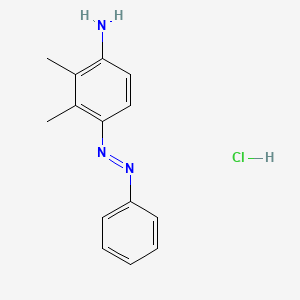
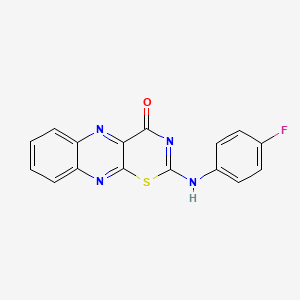

![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)

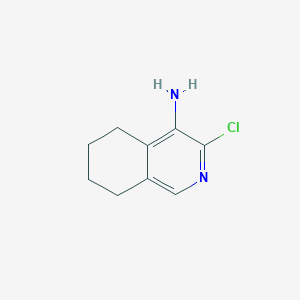
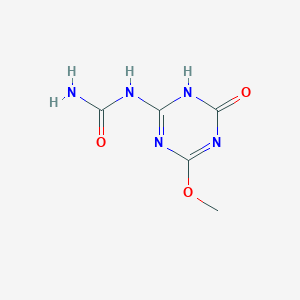
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
